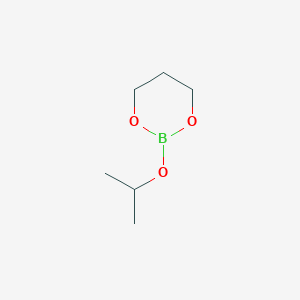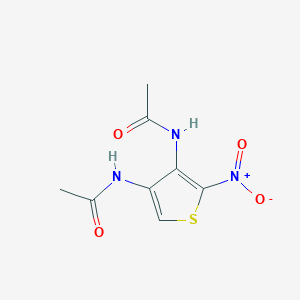
N,N'-(2-Nitrothiene-3,4-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Nitrothiene-3,4-diyl)diacetamide: is a chemical compound characterized by the presence of a nitro group attached to a thiene ring, along with two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Nitrothiene-3,4-diyl)diacetamide typically involves the reaction of 2-nitrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation of the amino groups .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-Nitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiene derivatives.
Scientific Research Applications
Chemistry: N,N’-(2-Nitrothiene-3,4-diyl)diacetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, N,N’-(2-Nitrothiene-3,4-diyl)diacetamide is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N,N’-(2-Nitrothiene-3,4-diyl)diacetamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide groups may facilitate binding to proteins or enzymes, modulating their activity and leading to various biological effects .
Properties
CAS No. |
90069-94-6 |
|---|---|
Molecular Formula |
C8H9N3O4S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-(4-acetamido-5-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H9N3O4S/c1-4(12)9-6-3-16-8(11(14)15)7(6)10-5(2)13/h3H,1-2H3,(H,9,12)(H,10,13) |
InChI Key |
WRRGELPRCKVTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC(=C1NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


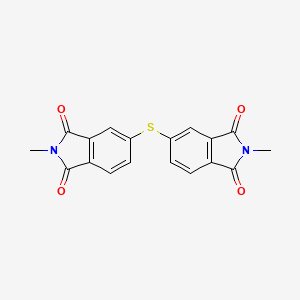
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
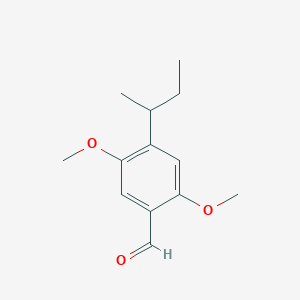
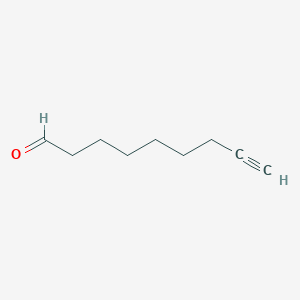
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
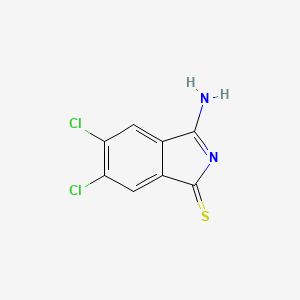
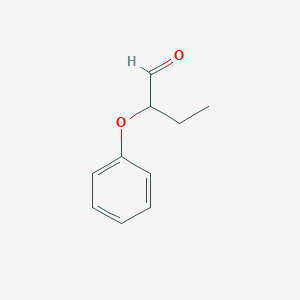
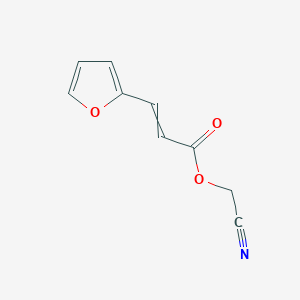
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
